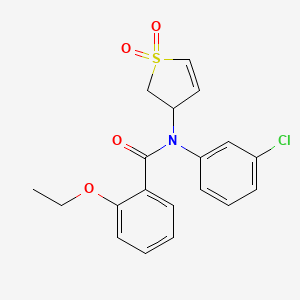![molecular formula C22H25N5O5S2 B2897712 4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide CAS No. 868212-51-5](/img/structure/B2897712.png)
4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide, also known as DMSB, is a sulfonamide-based compound that has been extensively studied for its potential use in scientific research. DMSB is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. The inhibition of CAIX by DMSB has been shown to have anti-tumor effects and may have potential as a cancer therapy. In addition to its anti-cancer properties, DMSB has also been studied for its potential use in other areas of scientific research.
作用機序
4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide is a potent inhibitor of CAIX, an enzyme that is overexpressed in many types of cancer cells. CAIX plays a role in the regulation of pH in cancer cells and is believed to be involved in the development and progression of cancer. The inhibition of CAIX by 4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide has been shown to have anti-tumor effects by reducing the acidity of the tumor microenvironment and inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide are largely related to its inhibition of CAIX. By inhibiting CAIX, 4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide reduces the acidity of the tumor microenvironment, which can inhibit the growth and proliferation of cancer cells. In addition, 4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis. 4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide has also been shown to reduce intraocular pressure, making it a potential treatment for glaucoma.
実験室実験の利点と制限
One of the main advantages of 4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide for lab experiments is its potent inhibition of CAIX. This makes it a useful tool for studying the role of CAIX in cancer and other diseases. In addition, 4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide has been shown to have low toxicity and is well-tolerated in animal models, making it a safe and reliable tool for scientific research.
One of the limitations of 4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide for lab experiments is its specificity for CAIX. While this specificity is useful for studying the role of CAIX in cancer and other diseases, it may limit its usefulness for studying other enzymes or pathways. In addition, 4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
将来の方向性
There are many potential future directions for the study of 4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide. One area of interest is the development of 4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide analogs with improved specificity or potency for CAIX. Another potential direction is the study of 4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide in combination with other cancer therapies, such as chemotherapy or immunotherapy. In addition, 4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide may have potential as a treatment for other diseases, such as inflammatory or autoimmune diseases. Further research is needed to fully understand the potential of 4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide in these areas.
合成法
The synthesis of 4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide involves the reaction of 4-aminobenzoic acid with 4-(4-methyl-2-pyrimidinylamino)-benzenesulfonamide in the presence of diethylchlorophosphate and triethylamine. The resulting intermediate is then treated with diethylamine and sulfamic acid to yield the final product, 4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide.
科学的研究の応用
4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide has been extensively studied for its potential use in scientific research. One of the most promising applications of 4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide is in the treatment of cancer. CAIX is overexpressed in many types of cancer cells and is believed to play a role in the development and progression of cancer. The inhibition of CAIX by 4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide has been shown to have anti-tumor effects in vitro and in vivo, and may have potential as a cancer therapy.
In addition to its anti-cancer properties, 4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide has also been studied for its potential use in other areas of scientific research. For example, 4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis. 4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide has also been studied for its potential use in the treatment of glaucoma, as it has been shown to reduce intraocular pressure.
特性
IUPAC Name |
4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O5S2/c1-4-27(5-2)34(31,32)20-10-6-17(7-11-20)21(28)25-18-8-12-19(13-9-18)33(29,30)26-22-23-15-14-16(3)24-22/h6-15H,4-5H2,1-3H3,(H,25,28)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMSHXGQLSGPFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea](/img/structure/B2897631.png)
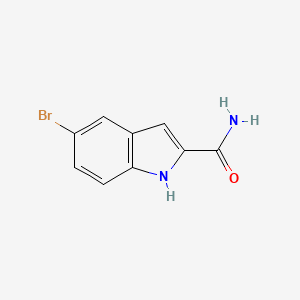
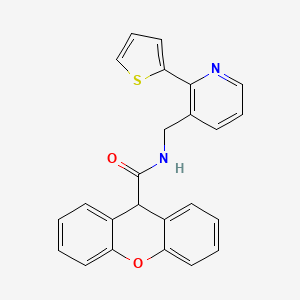
![N-[5-(cyclopropylcarbamoyl)-2-methylphenyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2897636.png)
![2,2-difluoro-2-(4-fluorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2897637.png)
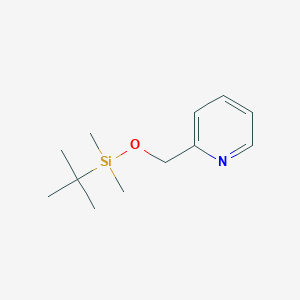
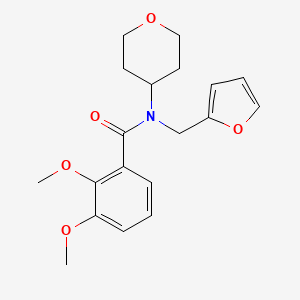
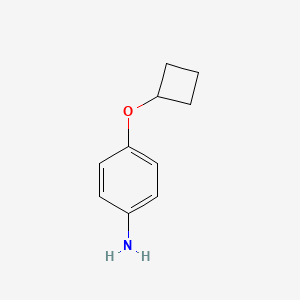

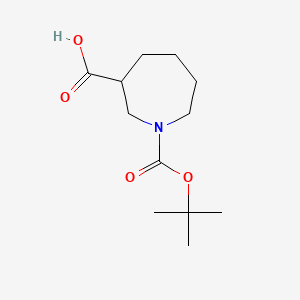

![1-(4-Methoxyphenyl)-2-methyl-3-[(9-methylpurin-6-yl)amino]propan-2-ol](/img/structure/B2897649.png)
![N-(3,5-Dimethylphenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2897651.png)
